

Pharmacological Profile of Ro 16-8714: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 16-8714 is a synthetic phenylethanolamine derivative and a potent, thermogenic β -adrenergic agonist. Primarily targeting the β 3-adrenergic receptor (β 3-AR), it has been instrumental in elucidating the physiological roles of this receptor subtype, particularly in adipose tissue. This document provides a comprehensive overview of the pharmacological properties of Ro 16-8714, including its mechanism of action, in vivo effects, and the experimental protocols used to characterize it. While specific binding affinities and a complete pharmacokinetic profile are not publicly available, this guide synthesizes the existing scientific literature to offer a detailed understanding of this important research compound.

Introduction

Ro 16-8714 emerged as a key pharmacological tool in the study of β -adrenergic signaling, particularly in the context of obesity and metabolic research.[1] Its development was driven by the need for agonists with selectivity for the then-atypical β -adrenergic receptor, now known as the β 3-AR, which is predominantly expressed in brown and white adipose tissue. The compound's ability to stimulate thermogenesis and lipolysis has made it a subject of interest for its potential anti-obesity and anti-diabetic properties.[2]

Mechanism of Action



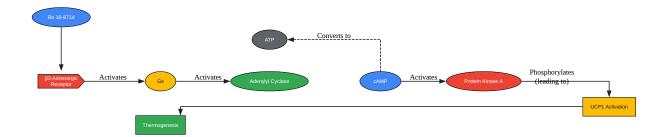




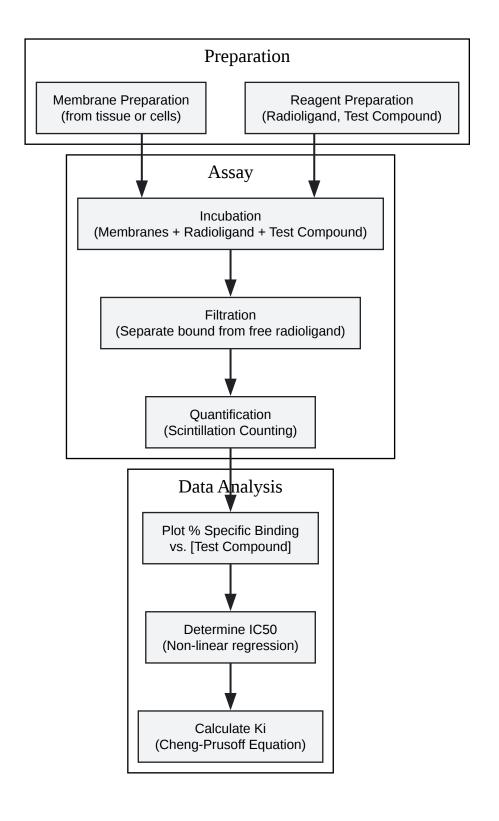
Ro 16-8714 exerts its effects primarily through the activation of β3-adrenergic receptors.[3] Like other β-adrenergic agonists, its binding to the receptor initiates a signaling cascade involving the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the downstream physiological effects. In brown adipose tissue (BAT), this pathway culminates in the activation of uncoupling protein 1 (UCP1), leading to heat production (thermogenesis).[4]

Signaling Pathway Diagram









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